

# The Pharmacokinetics of BNC210: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

BNC210, also known as soclenicant, is an investigational novel anxiolytic compound currently under development for the treatment of various anxiety and trauma-related disorders, including Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD).[1][2] It acts as a negative allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[2][3] [4] This unique mechanism of action offers the potential for a non-sedating, non-addictive treatment for anxiety, distinguishing it from current standards of care like benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). This guide provides a comprehensive overview of the current understanding of the pharmacokinetics of BNC210, drawing from preclinical and clinical trial data.

## **Mechanism of Action**

BNC210 exerts its anxiolytic effects by modulating the  $\alpha7$  nAChR. It does not directly compete with the endogenous ligand, acetylcholine, but rather binds to an allosteric site on the receptor. This binding event changes the conformation of the receptor, reducing the flow of cations through the ion channel. The IC50 values for inhibition of  $\alpha7$  nAChR currents are in the range of 1.2 to 3  $\mu$ M.





Click to download full resolution via product page

Caption: Mechanism of Action of BNC210 at the  $\alpha 7$  nAChR.

# **Pharmacokinetic Profile**

The pharmacokinetic profile of BNC210 has been evaluated in both preclinical animal models and human clinical trials. Key parameters are summarized below.

# **Preclinical Pharmacokinetics (Rat)**



| Parameter                | Value         | Reference |
|--------------------------|---------------|-----------|
| Oral Bioavailability     | 69.4%         |           |
| Cmax (5 mg/kg oral dose) | 439 ng/mL     | -         |
| AUC (5 mg/kg oral dose)  | 3417 hr*ng/mL | -         |
| Half-life (t1/2)         | ~6.2 hours    | -         |
| Plasma Protein Binding   | 70-88%        | -         |

#### **Human Pharmacokinetics**

The pharmacokinetics of BNC210 in humans have been assessed in multiple Phase 1 and Phase 2 clinical trials. A key development has been the transition from a liquid suspension to a solid tablet formulation, which has significantly improved the drug's absorption profile.

Liquid Suspension Formulation:

The initial liquid suspension formulation exhibited slower absorption, and its bioavailability was influenced by food intake.

| Parameter          | Value                                            | Study<br>Population/Conditi<br>ons | Reference |
|--------------------|--------------------------------------------------|------------------------------------|-----------|
| Tmax               | 2.5 - 4 hours                                    | Healthy Volunteers (repeat dosing) |           |
| Half-life (t1/2)   | ~5.5 hours                                       | Healthy Volunteers (repeat dosing) | -         |
| Cmax Accumulation  | 1.8 - 2.9 fold increase                          | Healthy Volunteers (repeat dosing) | -         |
| Absorption Plateau | Observed at doses<br>between 600mg and<br>1200mg | Healthy Volunteers                 | -         |



#### Solid Tablet Formulation:

The newer solid tablet formulation has demonstrated improved and more rapid absorption, overcoming the limitations of the liquid suspension. This formulation is not dependent on food for maximal absorption.

| Parameter                                    | Value        | Study Population/Conditi Reference ons                   |
|----------------------------------------------|--------------|----------------------------------------------------------|
| Tmax                                         | ~1 hour      | Healthy Volunteers                                       |
| Steady-State 12-<br>hourly Exposure<br>(AUC) | 33-57 mg.h/L | Healthy Volunteers<br>(900 mg twice daily for<br>7 days) |

# **Metabolism and Excretion**

BNC210 does not significantly interfere with the cytochrome P450 (CYP450) enzyme system, indicating a low potential for drug-drug interactions with medications metabolized through this pathway, such as serotonergic drugs.

# **Experimental Protocols**

Detailed methodologies for key clinical trials are crucial for interpreting the pharmacokinetic data.

# **Phase 1 Multiple Ascending Dose Trial**

A placebo-controlled Phase 1 trial evaluated the safety, tolerability, and pharmacokinetics of BNC210 in healthy volunteers.





Click to download full resolution via product page

Caption: Workflow of the Phase 1 Multiple Ascending Dose Trial.

In this trial, 54 healthy volunteers were enrolled, with 42 receiving BNC210 at total daily doses ranging from 300mg to 2,000mg for eight consecutive days, and 12 receiving a placebo. The study included detailed safety evaluations and assessments of cognitive parameters. A nicotine shift assay using electroencephalography (EEG) was performed to demonstrate target engagement.

# Phase 2b ATTUNE Trial (PTSD)

The ATTUNE study was a randomized, double-blind, placebo-controlled Phase 2b trial to assess the efficacy and safety of the BNC210 tablet formulation in adults with PTSD.





Click to download full resolution via product page

Caption: Design of the Phase 2b ATTUNE Clinical Trial for PTSD.

Approximately 200 participants were randomized to receive either 900 mg of BNC210 twice daily or a placebo for 12 weeks. The primary endpoint was the change in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score from baseline to week 12.

# Phase 3 AFFIRM-1 Trial (SAD)

The AFFIRM-1 study is a Phase 3, multi-center, double-blind, placebo-controlled trial evaluating the acute, on-demand treatment of SAD with BNC210.





Click to download full resolution via product page

**Caption:** Design of the Phase 3 AFFIRM-1 Clinical Trial for SAD.

The trial plans to enroll 330 adult patients who will be randomized to receive a single 225 mg dose of BNC210 or a placebo approximately one hour before a public speaking challenge. The primary endpoint is the self-reported anxiety level measured by the Subjective Units of Distress Scale (SUDS).

## Conclusion

BNC210 presents a promising pharmacokinetic profile for an anxiolytic agent. The development of a solid oral tablet formulation has significantly improved its absorption characteristics, making it suitable for both acute and chronic administration. Its lack of interaction with the CYP450 system suggests a favorable drug-drug interaction profile. Ongoing and future clinical trials will further elucidate the clinical utility and pharmacokinetic-pharmacodynamic relationship



of BNC210 in its target patient populations. The data gathered to date supports the continued development of BNC210 as a novel, non-sedating anxiolytic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soclenicant Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- To cite this document: BenchChem. [The Pharmacokinetics of BNC210: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2628699#understanding-the-pharmacokinetics-of-bnc210]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com